An In-depth Technical Guide to 5-Iodo-2-nitroaniline
An In-depth Technical Guide to 5-Iodo-2-nitroaniline
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Iodo-2-nitroaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounded in authoritative data to ensure scientific integrity.
Core Chemical Identity
5-Iodo-2-nitroaniline is an aromatic organic compound featuring an aniline ring substituted with both an iodo group and a nitro group. The precise placement of these functional groups dictates its chemical behavior and utility as a synthetic building block.
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Chemical Name: 5-Iodo-2-nitroaniline
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CAS Number: 20289-35-4[1]
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Molecular Formula: C₆H₅IN₂O₂
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Molecular Weight: 264.02 g/mol
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Structure:
(Image generated for illustrative purposes)
It is crucial to distinguish this compound from its isomer, 2-Iodo-5-nitroaniline (CAS Number: 5459-50-7), as their properties and reactivity profiles differ significantly.[2][3][4][5][6][7][8]
Physicochemical Properties
The physical and chemical properties of 5-Iodo-2-nitroaniline are essential for its handling, application in reactions, and purification. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 20289-35-4 | [1] |
| Molecular Formula | C₆H₅IN₂O₂ | |
| Molecular Weight | 264.02 g/mol | |
| Appearance | Solid (Form may vary) | [1] |
| Storage Temperature | Room temperature, keep in a dark place, under an inert atmosphere |
Note: Detailed properties like melting and boiling points are not consistently available for this specific isomer in the searched literature. Researchers should perform their own characterization.
Synthesis and Reactivity
Rationale for Synthetic Strategy
The synthesis of substituted anilines like 5-Iodo-2-nitroaniline requires careful consideration of the directing effects of the functional groups. The amino (-NH₂) group is a strong activating, ortho, para-director, while the nitro (-NO₂) group is a strong deactivating, meta-director.[9]
A logical synthetic approach is the electrophilic iodination of a precursor where the desired regiochemistry is favored. Starting with 2-nitroaniline, the amino group directs incoming electrophiles to the positions para and ortho to it (positions 4 and 6). The position meta to the nitro group (position 5) is also activated by the amino group, making direct iodination at this position feasible under specific conditions.
A common method for the iodination of activated aromatic rings is using an iodine source in the presence of an oxidizing agent.
General Synthesis Workflow
The diagram below illustrates a plausible synthetic pathway for preparing iodo-nitroanilines, highlighting the key steps from a common starting material.
Caption: Generalized workflow for the synthesis of iodo-nitroanilines.
Example Experimental Protocol: Synthesis of 4-Iodo-2-nitroaniline
Disclaimer: This protocol must be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.
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Reaction Setup: In a suitable reaction vessel, dissolve o-nitroaniline (as the main raw material) in a polar solvent, such as a mixture of methanol and water.[10]
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Addition of Reagents: Add sulfuric acid to the mixture. Then, introduce elemental iodine (as the iodine source) and an oxidizing agent like hydrogen peroxide (H₂O₂).[10] The reaction is an electrophilic substitution where the amino group of o-nitroaniline directs the iodination.
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Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0-60 °C) during the addition of the oxidizing agent to manage the exothermic process.[10]
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Work-up and Isolation: After the reaction is complete, the mixture is typically cooled. The crude product may precipitate and can be collected by filtration.
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Purification: The isolated crude product is then purified, commonly through recrystallization from a suitable solvent or column chromatography to yield the pure iodo-nitroaniline product.[10]
Core Reactivity
The chemical utility of 5-Iodo-2-nitroaniline stems from the distinct reactivity of its three functional groups:
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Nitro Group (-NO₂): This group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Raney Nickel).[10] This transformation is fundamental for creating diamine derivatives, which are valuable precursors for heterocyclic synthesis.
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Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and diazotization. Diazotization converts the amine into a diazonium salt, which is a versatile intermediate for introducing various other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
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Iodo Group (-I): The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
Caption: Key reaction pathways for 5-Iodo-2-nitroaniline.
Applications in Drug Development and Organic Synthesis
Iodo-nitroanilines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] The trifunctional nature of 5-Iodo-2-nitroaniline allows for its use as a scaffold to build complex molecular architectures.
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Synthesis of Heterocycles: The reduction of the nitro group to an amine yields a 1,2-diamine (specifically, 4-iodo-1,2-phenylenediamine). This derivative is a classic precursor for synthesizing benzimidazoles, which are a common structural motif in medicinal chemistry with a wide range of biological activities.[10][11]
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Cross-Coupling Reactions: The iodo group enables the introduction of various substituents onto the aromatic ring via palladium-catalyzed cross-coupling reactions. This is a powerful strategy for generating libraries of compounds in drug discovery programs to explore structure-activity relationships (SAR).
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Precursor for Substituted Indoles: The nitro group in related compounds can be used to direct cyclization reactions to form substituted indoles, which are another critical scaffold in pharmaceutical agents.[12]
Safety, Handling, and Storage
Hazard Identification
5-Iodo-2-nitroaniline is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before handling.[1]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
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Irritation: Causes skin irritation and serious eye irritation.[1]
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Respiratory: May cause respiratory irritation.[1]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory.
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
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Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Launder contaminated clothing separately.[1]
Storage and Disposal
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Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[13]
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Spill Response: In case of a spill, avoid generating dust.[1] Sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.[1] Alert appropriate emergency services for major spills.[1]
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Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.
References
- Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
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Wang, Z., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. Retrieved from [Link]
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CPAchem. (2022, September 2). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]
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Win-Win Chemical. (n.d.). 5459-50-7 2-Iodo-5-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodo-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2017, April 24). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]
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Organic Letters. (2026, February 24). Selective Synthesis of 5-Nitroindoles through a Ag-Catalyzed Nitro Rearrangement/Cyclization Cascade of N-(o-Alkynylphenyl)nitramines. Retrieved from [Link]
Sources
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